molecular formula C20H15F3N4O3 B11073382 (4E)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1-[3-(trifluoromethyl)phenyl]pyrazolidine-3,5-dione

(4E)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1-[3-(trifluoromethyl)phenyl]pyrazolidine-3,5-dione

Cat. No.: B11073382
M. Wt: 416.4 g/mol
InChI Key: OFRDTWLISOKDAY-RIYZIHGNSA-N
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Description

4-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-3,5(2H,4H)-DIONE is a complex organic compound that features a benzimidazole core linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-3,5(2H,4H)-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters. Additionally, large-scale synthesis would require stringent control of reaction conditions to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-3,5(2H,4H)-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce more hydrogenated forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-3,5(2H,4H)-DIONE involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-3,5(2H,4H)-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole core and a pyrazole ring, along with the presence of trifluoromethyl and other functional groups, sets it apart from other similar compounds.

Properties

Molecular Formula

C20H15F3N4O3

Molecular Weight

416.4 g/mol

IUPAC Name

(4E)-4-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-1-[3-(trifluoromethyl)phenyl]pyrazolidine-3,5-dione

InChI

InChI=1S/C20H15F3N4O3/c1-25-15-7-6-11(9-16(15)26(2)19(25)30)8-14-17(28)24-27(18(14)29)13-5-3-4-12(10-13)20(21,22)23/h3-10H,1-2H3,(H,24,28)/b14-8+

InChI Key

OFRDTWLISOKDAY-RIYZIHGNSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC(=C4)C(F)(F)F)N(C1=O)C

Canonical SMILES

CN1C2=C(C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=CC(=C4)C(F)(F)F)N(C1=O)C

Origin of Product

United States

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